6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-chloro-, 2-(((4-methoxyphenyl)amino)Thioxomethyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-chloro-, 2-(((4-methoxyphenyl)amino)Thioxomethyl)hydrazide is a complex heterocyclic compound. This compound belongs to the class of indoloquinoxalines, which are known for their diverse pharmacological activities, including anticancer, antiviral, and multidrug resistance modulating properties .
Preparation Methods
The synthesis of 6H-Indolo(2,3-b)quinoxaline derivatives typically involves the condensation of isatin with o-phenylenediamine in the presence of acids like glacial acetic acid or hydrochloric acid . The reaction conditions often include refluxing the mixture in ethanol or formic acid. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
6H-Indolo(2,3-b)quinoxaline derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction and conditions used .
Scientific Research Applications
6H-Indolo(2,3-b)quinoxaline derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Medicine: Investigated for their anticancer and antiviral properties. .
Industry: Used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The primary mechanism of action for 6H-Indolo(2,3-b)quinoxaline derivatives involves DNA intercalation. This process disrupts vital DNA replication processes, leading to cytotoxic effects. The thermal stability of the DNA-compound complex is a crucial factor in its pharmacological activity . These compounds also interact with ATP-binding cassette transporters, modulating multidrug resistance .
Comparison with Similar Compounds
6H-Indolo(2,3-b)quinoxaline derivatives are similar to other DNA-intercalating agents like ellipticine. they exhibit unique properties such as poor inhibitory activity on topoisomerase II but significant multidrug resistance modulating activity . Other similar compounds include:
Ellipticine: Known for its anticancer properties.
NCA0424: A highly active 6H-indolo(2,3-b)quinoxaline derivative with good DNA binding affinity.
B-220 and 9-OH-B-220: Other derivatives with significant pharmacological activities.
These comparisons highlight the unique pharmacological profile of 6H-Indolo(2,3-b)quinoxaline derivatives, making them valuable in various scientific and medical research fields.
Properties
CAS No. |
109322-13-6 |
---|---|
Molecular Formula |
C24H19ClN6O2S |
Molecular Weight |
491.0 g/mol |
IUPAC Name |
1-[[2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)acetyl]amino]-3-(4-methoxyphenyl)thiourea |
InChI |
InChI=1S/C24H19ClN6O2S/c1-33-16-9-7-15(8-10-16)26-24(34)30-29-21(32)13-31-20-5-3-2-4-17(20)22-23(31)28-18-11-6-14(25)12-19(18)27-22/h2-12H,13H2,1H3,(H,29,32)(H2,26,30,34) |
InChI Key |
RZJHGBRSFAYVDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NNC(=O)CN2C3=CC=CC=C3C4=NC5=C(C=CC(=C5)Cl)N=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.